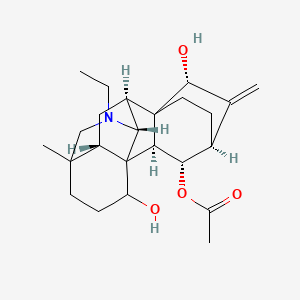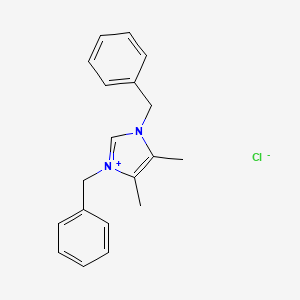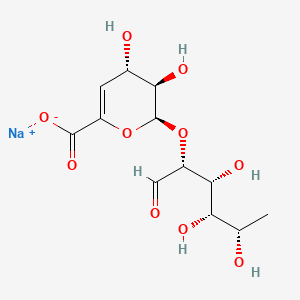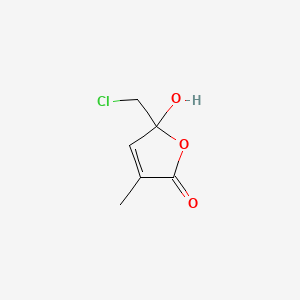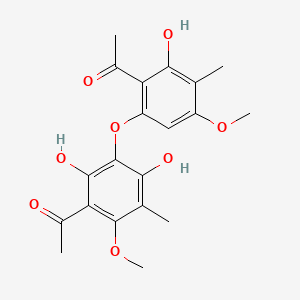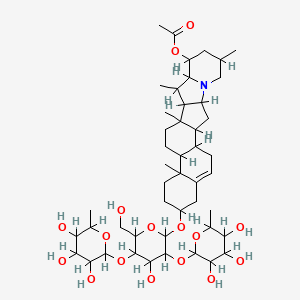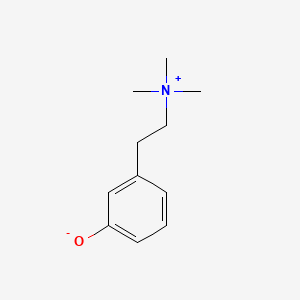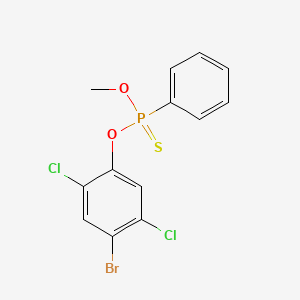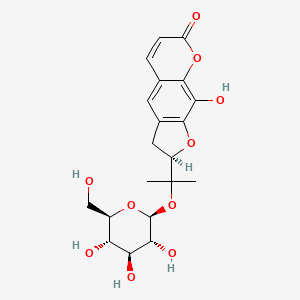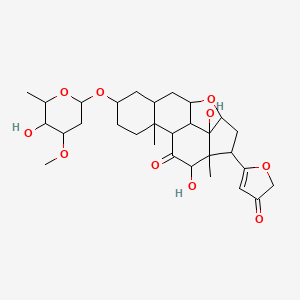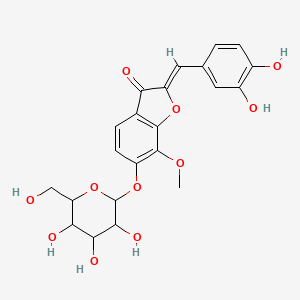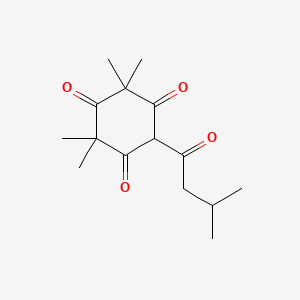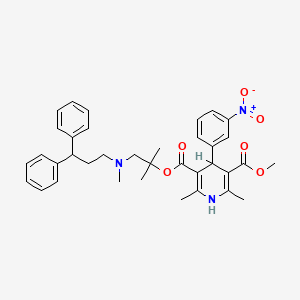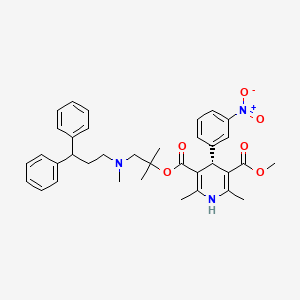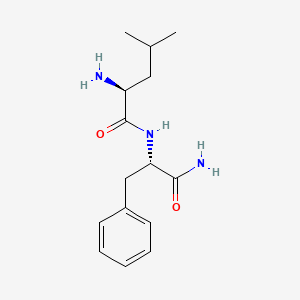
Leucyl-phenylalanine amide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a solid resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the solid support and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of H-Leu-Phe-NH2 can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing production time. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds in peptides containing cysteine residues.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) are used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide, altering its properties .
Scientific Research Applications
H-Leu-Phe-NH2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Mechanism of Action
The mechanism of action of H-Leu-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For example, peptides containing the phenylalanine motif have been shown to interact with the neurokinin-1 receptor, which is involved in various physiological processes, including inflammation and pain . The binding of H-Leu-Phe-NH2 to its target can trigger a cascade of signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
H-Leu-NH2: A dipeptide composed of leucine and an amide group, lacking the phenylalanine residue.
H-Phe-NH2: A dipeptide composed of phenylalanine and an amide group, lacking the leucine residue.
H-D-Thr-Phe-NH2: A dipeptide composed of threonine and phenylalanine, with a different stereochemistry.
Uniqueness
H-Leu-Phe-NH2 is unique due to its specific combination of leucine and phenylalanine residues, which confer distinct biological activities and properties. The presence of both hydrophobic and aromatic amino acids in the peptide sequence allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
38678-60-3 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |
InChI Key |
HVNQCDIUFGAINF-STQMWFEESA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
38678-60-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


